![molecular formula C22H25N3O B5544075 4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolone derivatives, to which the compound belongs, are known for their diverse biological activities and applications in material science. These compounds have been studied for their potential use in medicinal chemistry, photonic materials, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazolone derivatives typically involves the cyclization of hydrazones derived from β-ketoesters or β-diketones with phenylhydrazines. This process can be facilitated by various catalysts and under different reaction conditions to yield a wide array of substituted pyrazolones (Naveen et al., 2021).

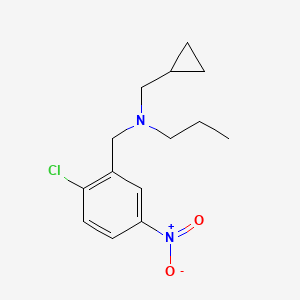

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazole ring fused with other aromatic or heteroaromatic rings. X-ray crystallography and NMR spectroscopy are commonly used to elucidate their structure, showing the planarity or non-planarity of the rings and the nature of substituents affecting the overall molecular conformation (Patel, 2013).

Chemical Reactions and Properties

Pyrazolone derivatives participate in various chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation. These reactions can modify the pyrazolone core or introduce new functional groups, expanding the chemical diversity and potential applications of these compounds. The reactivity is often influenced by the substituents on the pyrazole ring and the surrounding molecular environment (Ibrahim et al., 2002).

Physical Properties Analysis

The physical properties of pyrazolone derivatives, such as melting points, solubility, and crystallinity, can vary significantly depending on their substitution pattern. These properties are critical for determining the compound's suitability for various applications, including its formulation in pharmaceutical preparations or its use in material science (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazolone derivatives, including acidity, basicity, and redox potential, are crucial for their biological activity and interaction with other molecules. These properties are influenced by the electronic nature of the substituents and the molecular structure, affecting the compound's mechanism of action in biological systems or its stability under various conditions (Saeed et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds with structures similar to 4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one have been synthesized and characterized for their potential applications. For example, Xiao et al. (2008) described the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent and selective antagonists for the A2A adenosine receptor or potent pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008). This research highlights the chemical versatility of pyrazolone derivatives and their utility in developing targeted molecular entities for biological applications.

Material Science Applications

Derivatives of pyrazolones have been investigated for their potential use in material sciences, particularly in the development of organic light-emitting diodes (OLEDs). T. and et al. (2001) explored variously substituted pyrazoloquinolines as emitting materials for OLEDs. Their research indicated that specific substitutions on the pyrazoloquinoline structure could influence the electroluminescence, turn-on voltage, and external quantum efficiency of OLED devices (T. and, Balasubramaniam, Danel, Jarosz, & Tomasik, 2001). This application demonstrates the relevance of pyrazolone derivatives in advancing electronic and photonic technologies.

Heterocyclic Chemistry

The reactivity and applications of pyrazolone derivatives in synthesizing novel heterocyclic compounds have been extensively studied. Mohareb et al. (2004) discussed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield diverse heterocyclic derivatives, showcasing the compound's utility in heterocyclic chemistry and potential pharmaceutical applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Propiedades

IUPAC Name |

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-5-24(6-2)19-13-9-18(10-14-19)15-21-17(4)23-25(22(21)26)20-11-7-16(3)8-12-20/h7-15H,5-6H2,1-4H3/b21-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNIPGDEZQWGPA-QNGOZBTKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)